Product packaging for Diethyl (2-pyridylmethyl)malonate(Cat. No.:CAS No. 3243-01-4)

Diethyl (2-pyridylmethyl)malonate

Cat. No.: B1655141
CAS No.: 3243-01-4
M. Wt: 251.28 g/mol
InChI Key: CHNRGKPWYUVJEW-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Malonate Esters in Synthesis

The utility of Diethyl (2-pyridylmethyl)malonate is rooted in the long and rich history of its parent compound, diethyl malonate, and the associated malonic ester synthesis . First prepared in 1858, malonic acid and its esters quickly became central reagents in organic chemistry. askfilo.com The malonic ester synthesis is a classic method for preparing carboxylic acids. wikipedia.org The key to this synthesis is the high acidity of the methylene (B1212753) protons located between the two carbonyl groups of the ester, which allows for easy deprotonation by a moderately strong base, like sodium ethoxide, to form a stable enolate. wikipedia.org

This enolate acts as a potent nucleophile that can be alkylated by reacting it with an alkyl halide. wikipedia.org Subsequent hydrolysis of the ester groups to carboxylic acids, followed by heating, leads to decarboxylation (loss of a CO2 molecule), yielding a substituted acetic acid. wikipedia.orgchemicalbook.com This fundamental sequence provides a reliable method for elongating carbon chains.

Over the decades, the applications of malonate esters have evolved significantly. Initially used for the synthesis of simple substituted carboxylic acids and barbiturates, their role has expanded dramatically. chemicalbook.com Modern organic synthesis employs malonate esters in a wide array of reactions, including:

Knoevenagel Condensation: A reaction with aldehydes or ketones to form α,β-unsaturated compounds. researchgate.net

Michael Addition: The addition of the malonate enolate to α,β-unsaturated carbonyl compounds. researchgate.net

Synthesis of Heterocycles: Acting as a key building block for various ring systems, including quinolones and pyridones. nih.govresearchgate.net

Amino Acid Synthesis: Serving as a starting point for the preparation of α-amino acids. wikipedia.org

The malonic ester synthesis remains a cornerstone of organic chemistry, valued for its reliability and versatility in constructing complex molecular frameworks from simple precursors. chemicalbook.comresearchgate.net

Significance of the Pyridine (B92270) Moiety in Malonate Derivatives

The incorporation of a pyridine ring into the malonate structure, as seen in this compound, is a deliberate design choice that imparts significant functionality. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a privileged scaffold in medicinal chemistry. nih.gov Its unique properties make it a common feature in a vast number of FDA-approved drugs and biologically active compounds. nih.gov

Key attributes of the pyridine moiety include:

Polarity and Basicity: The nitrogen atom in the pyridine ring has a lone pair of electrons, making the molecule a weak base. This nitrogen can participate in hydrogen bonding with biological targets like enzymes and receptors, which can enhance the pharmacokinetic properties of a drug molecule. nih.gov

Electronic Nature: The electronegative nitrogen atom makes the pyridine ring electron-deficient compared to benzene. This influences its reactivity and interactions within a biological system. nih.gov

Solubility: The pyridine nucleus can improve the water solubility of a molecule, a desirable trait for pharmaceutical candidates. nih.gov

The presence of the pyridine ring in this compound, therefore, makes it an attractive intermediate for synthesizing compounds intended for biological applications, including pharmaceuticals and agrochemicals. researchgate.net

Current Research Landscape and Emerging Trends

Current research continues to leverage the dual functionality of pyridylmethyl malonate derivatives for the synthesis of novel and complex molecules. The compound serves as a versatile platform for creating libraries of compounds for screening and for developing new synthetic methodologies.

Emerging trends in the application of this compound and related structures include:

Synthesis of Complex Heterocycles: The compound is used as a precursor for constructing more elaborate heterocyclic systems. For example, derivatives are used in multi-step reactions to create indolizine-based structures and substituted pyrido[1,2-a]pyrimidin-4-ones. nih.gov These scaffolds are of interest in medicinal chemistry for their diverse biological activities.

Development of Bioactive Agents: Research focuses on using malonate derivatives to create new therapeutic agents. Chalcone malonate derivatives have been synthesized and evaluated for their antibacterial and antiviral activities. nih.gov One study highlighted a malonate-based ligand as a potential therapeutic agent for COVID-19 after computational docking studies showed strong binding scores. rsc.org Other research has explored the use of related compounds in synthesizing novel quinolones with potent antimicrobial activity against pathogens like Helicobacter pylori. researchgate.net

Application in Materials Science: The functional groups within molecules like this compound lend themselves to applications in materials science. They can be incorporated into polymer backbones to modify properties such as thermal stability or can be used in the development of metal-organic frameworks (MOFs), which have applications in catalysis and adsorption. rsc.orgnih.gov

Novel Synthetic Methodologies: The reactivity of the pyridine ring itself is a subject of ongoing research. Recent strategies in the nucleophilic dearomatization of pyridines allow for the creation of three-dimensional structures from flat aromatic precursors, a key transformation in modern organic synthesis. While not directly focused on this compound, these advanced methods open up new possibilities for transforming this and similar building blocks into complex, saturated nitrogen heterocycles found in many natural products and pharmaceuticals.

The ongoing exploration of pyridylmethyl malonates in these areas underscores their importance as adaptable tools for addressing challenges in drug discovery, materials science, and synthetic organic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17NO4 B1655141 Diethyl (2-pyridylmethyl)malonate CAS No. 3243-01-4

Properties

IUPAC Name

diethyl 2-(pyridin-2-ylmethyl)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H17NO4/c1-3-17-12(15)11(13(16)18-4-2)9-10-7-5-6-8-14-10/h5-8,11H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNRGKPWYUVJEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=N1)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00186176
Record name Diethyl (2-pyridylmethyl)malonate
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Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3243-01-4
Record name 1,3-Diethyl 2-(2-pyridinylmethyl)propanedioate
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Record name Diethyl (2-pyridylmethyl)malonate
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Record name Diethyl (2-pyridylmethyl)malonate
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Record name Diethyl (2-pyridylmethyl)malonate
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Synthetic Methodologies for Diethyl 2 Pyridylmethyl Malonate and Its Analogues

Classic Malonic Ester Synthesis Adaptation

The malonic ester synthesis is a versatile and well-established method in organic chemistry for the preparation of carboxylic acids. libretexts.org A key feature of diethyl malonate is the acidity of the α-hydrogens located on the methylene (B1212753) group flanked by two electron-withdrawing ester groups, which facilitates the formation of a stable enolate ion. fiveable.mewikipedia.org This enolate can then act as a nucleophile, attacking an electrophilic carbon to form a new C-C bond. fiveable.meyoutube.com

A direct and common approach for synthesizing diethyl (2-pyridylmethyl)malonate is the alkylation of diethyl malonate with a 2-picolyl halide, such as 2-(chloromethyl)pyridine (B1213738) or 2-(bromomethyl)pyridine. wikipedia.org This reaction falls under the umbrella of S_N2 reactions, where the enolate of diethyl malonate displaces the halide from the picolyl substrate. libretexts.org

The initial step involves the deprotonation of diethyl malonate using a suitable base to generate the corresponding enolate. mlsu.ac.in The choice of base is critical; sodium ethoxide (NaOEt) in ethanol (B145695) is a frequently employed base for this purpose. libretexts.org The resulting enolate is a potent nucleophile that readily attacks the electrophilic carbon of the 2-picolyl halide. youtube.com

The reaction is typically carried out in an appropriate solvent, such as ethanol or dimethylformamide (DMF), and may require heating to proceed at a reasonable rate. The general reaction scheme is as follows:

Reaction Scheme:

Generated code

It is important to note that the reaction conditions, including the choice of base, solvent, and temperature, can influence the yield and purity of the final product. Side reactions, such as the dialkylation of diethyl malonate or elimination reactions of the alkyl halide, can occur and need to be minimized through careful control of the reaction parameters. libretexts.org

Table 1: Reagents and Conditions for Alkylation

ReagentRoleCommon Examples
Diethyl malonateNucleophile precursorDiethyl propanedioate wikipedia.org
2-Picolyl halideElectrophile2-(Chloromethyl)pyridine wikipedia.org
BaseDeprotonating agentSodium ethoxide (NaOEt) libretexts.org
SolventReaction mediumEthanol, DMF

Base-mediated condensation reactions offer an alternative pathway for the synthesis of related structures and can be adapted for this compound. These reactions often involve the condensation of a pyridine (B92270) derivative with a malonate under basic conditions. For instance, the reaction of 2-aminopyridine (B139424) with diethyl malonate can lead to the formation of pyridopyrimidine derivatives, which highlights the reactivity of the malonate in the presence of a pyridine ring and a base. researchgate.netnih.gov

While not a direct synthesis of this compound itself, these condensation reactions demonstrate the utility of basic conditions in promoting reactions between pyridine-containing molecules and malonic esters. researchgate.net The Knoevenagel condensation, for example, involves the reaction of an aldehyde or ketone with an active methylene compound like diethyl malonate, catalyzed by a weak base. amazonaws.com Adapting this type of condensation with a suitable pyridine-based aldehyde could potentially lead to a precursor that can be subsequently reduced to form the desired product.

The choice of base in these condensation reactions is crucial, as it must be strong enough to deprotonate the malonate but not so strong as to cause self-condensation or other unwanted side reactions of the starting materials. amazonaws.comresearchgate.net

Advanced and Green Synthetic Protocols

In recent years, there has been a significant push towards the development of more efficient, sustainable, and environmentally friendly synthetic methods in organic chemistry. This trend has also impacted the synthesis of this compound and its analogues.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and often cleaner reactions with fewer side products compared to conventional heating methods.

In the context of synthesizing this compound, microwave assistance can be applied to the alkylation reaction between diethyl malonate and 2-picolyl halide. The rapid and uniform heating provided by microwaves can significantly shorten the time required for the reaction to reach completion. This can be particularly advantageous in reducing the potential for side reactions that may occur during prolonged heating.

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound, several strategies can be employed to make the process more sustainable.

One approach is the use of phase-transfer catalysis (PTC). PTC allows for the reaction of water-insoluble organic reactants with water-soluble inorganic reagents, such as potassium carbonate, which can be used as a base. scribd.comgoogle.com This can eliminate the need for anhydrous organic solvents and strong, hazardous bases like sodium ethoxide. scribd.com The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt or a crown ether, facilitates the transfer of the carbonate anion into the organic phase where it can deprotonate the diethyl malonate. google.com

Another green approach involves the use of more environmentally benign solvents or even solvent-free reaction conditions. The development of catalytic systems that can operate efficiently in water or other green solvents is an active area of research.

However, chemoselectivity can be a concern, particularly with regard to mono- versus dialkylation. libretexts.org To favor monoalkylation, a slight excess of diethyl malonate can be used, or the reaction can be carefully monitored and stopped once the desired product is formed. For the synthesis of analogues with different substituents on the pyridine ring, the regioselectivity of the initial functionalization of the pyridine ring becomes important.

Advanced catalytic systems, including those based on transition metals, can offer high levels of chemo- and regioselectivity in various organic transformations. While not extensively reported specifically for the synthesis of this compound, the application of such catalysts could provide more controlled and efficient routes to this compound and its derivatives in the future.

Table 2: Comparison of Synthetic Methodologies

MethodologyAdvantagesDisadvantages
Classic Alkylation Well-established, straightforwardMay require harsh conditions, potential for side reactions
Base-Mediated Condensation Versatile for related structuresMay not be a direct route, requires specific starting materials
Microwave-Assisted Synthesis Rapid reaction times, higher yieldsRequires specialized equipment
Phase-Transfer Catalysis Milder conditions, use of safer basesCatalyst may need to be removed from the product

Derivatization and Structural Modifications of the Pyridylmethyl Moiety

The structural framework of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse library of analogues. The pyridylmethyl moiety, in particular, can be altered in two primary ways: by introducing various functional groups onto the pyridine ring itself or by changing the length and nature of the alkyl chain that links the pyridine ring to the malonate core. These modifications are crucial for tuning the molecule's physicochemical properties and biological activity in various applications.

Introduction of Substituents on the Pyridine Ring

The introduction of substituents onto the pyridine ring of this compound is most commonly and efficiently achieved not by direct substitution on the pre-formed molecule, but through the strategic use of pre-functionalized starting materials in a malonic ester synthesis pathway. wikipedia.orgquora.com This synthetic route involves the SN2 reaction of a diethyl malonate anion with a suitably substituted 2-(halomethyl)pyridine. The enolate of diethyl malonate, typically generated by a base such as sodium ethoxide, acts as a nucleophile, displacing a halide from the methyl group of the substituted pyridine. quora.com

This approach allows for a wide variety of substituents—including halogens, alkyl groups, and sulfonyl groups—to be incorporated into the final product, depending on the choice of the starting 2-(halomethyl)pyridine derivative. For instance, reacting 2-chloro-5-(chloromethyl)pyridine (B46043) with diethyl malonate yields diethyl (2-chloro-5-pyridylmethyl)malonate, a key intermediate in the synthesis of certain insecticides.

The synthesis of the required substituted 2-(halomethyl)pyridines can be a multi-step process. One method involves the N-oxidation of a substituted picoline (methylpyridine), followed by rearrangement and chlorination. For example, 2,3-lutidine (B1584814) can be converted to its N-oxide, which can then undergo further reactions to introduce a chloromethyl group. Another strategy involves the direct synthesis of substituted pyridines, which are then functionalized at the methyl group. A versatile method for creating 2-substituted pyridines involves the addition of Grignard reagents to pyridine N-oxides, which can produce a range of alkyl- and aryl-substituted pyridines. organic-chemistry.org These intermediates can subsequently be halogenated at the 2-methyl position to prepare them for the malonic ester synthesis.

The following table summarizes examples of how different substituents are introduced onto the pyridine ring by using specifically functionalized starting materials.

Starting Pyridine DerivativeResulting Diethyl Malonate AnalogueKey Synthetic Strategy
2-(Chloromethyl)pyridineThis compoundStandard malonic ester synthesis
2-Chloro-5-(chloromethyl)pyridineDiethyl (2-chloro-5-pyridylmethyl)malonateMalonic ester synthesis with a halogen-substituted pyridine
2,3-Dimethyl-pyridine-N-oxideDiethyl (3-methyl-4-methylsulfonyl-2-pyridylmethyl)malonate (after further steps)Multi-step synthesis involving N-oxidation, substitution, and chlorination prior to malonate coupling
Substituted Pyridine N-OxidesDiethyl (substituted-2-pyridylmethyl)malonateGrignard reaction to form substituted pyridine, followed by methyl group halogenation and malonate coupling organic-chemistry.org

Modifications of the Alkyl Linker

Altering the single methylene (-CH₂-) bridge that connects the pyridine ring and the malonate group is another key structural modification. This is achieved by varying the length of the alkyl chain on the electrophilic starting material used in the malonic ester synthesis. Instead of a 2-(halomethyl)pyridine, a homologous 2-(haloalkyl)pyridine is used.

For example, to synthesize an analogue with a two-carbon ethylene (B1197577) (-CH₂CH₂-) linker, diethyl (2-pyridylethyl)malonate, the reaction would employ a 2-(2-haloethyl)pyridine, such as 4-(2-bromoethyl)pyridine. The reaction mechanism remains the same: the diethyl malonate enolate attacks the carbon bearing the halogen, displacing it in an SN2 reaction to form the new carbon-carbon bond, thereby extending the linker. This strategy can be generalized to create even longer alkyl chains by using the appropriate 2-(ω-haloalkyl)pyridine.

The primary challenge in this approach lies in the synthesis of the requisite homologous haloalkyl-pyridines, which may require specific, multi-step synthetic sequences. The stability and reactivity of these longer-chain halides must also be considered to ensure efficient alkylation of the malonate.

The table below illustrates how the alkyl linker can be modified by selecting the appropriate starting materials.

Starting Pyridine ElectrophileAlkyl Linker in ProductResulting Diethyl Malonate Analogue
2-(Chloromethyl)pyridineMethylene (-CH₂-)This compound
4-(2-Bromoethyl)pyridineEthylene (-CH₂CH₂-)Diethyl 2-[2-(4-pyridyl)ethyl]malonate
2-(3-Bromopropyl)pyridinePropylene (-CH₂CH₂CH₂-)Diethyl (3-(2-pyridyl)propyl)malonate

Reaction Mechanisms and Reactivity Profiles of Diethyl 2 Pyridylmethyl Malonate

Active Methylene (B1212753) Group Reactivity

The carbon atom situated between the two carbonyl groups of the malonate moiety is known as an active methylene group. The protons attached to this carbon are significantly acidic due to the electron-withdrawing inductive effect of the adjacent ester groups and the ability of the resulting carbanion (enolate) to be stabilized by resonance. researchgate.netmasterorganicchemistry.com The presence of the 2-pyridylmethyl substituent introduces further electronic effects that can influence the reactivity of this central carbon.

Enolate Formation and Stabilization

The initial step for most reactions involving the active methylene group is its deprotonation by a base to form a nucleophilic enolate. masterorganicchemistry.com The acidity of the α-hydrogens in diethyl malonate is significant (pKa ≈ 13), allowing for facile enolate formation with common bases like sodium ethoxide. wikipedia.org For Diethyl (2-pyridylmethyl)malonate, the acidity is expected to be comparable, though potentially influenced by the electron-withdrawing nature of the pyridine (B92270) ring.

The resulting enolate is stabilized by delocalization of the negative charge onto the two adjacent carbonyl oxygen atoms. This resonance stabilization is a key factor in the compound's reactivity, rendering the α-carbon a soft nucleophile. masterorganicchemistry.com The pyridylmethyl group can also participate in stabilization, although its electronic influence is more complex, potentially involving both inductive and resonance effects.

Nucleophilic Alkylation Reactions (Mono- and Dialkylation)

The enolate of this compound is a potent nucleophile that can readily participate in SN2 reactions with alkyl halides. This allows for the introduction of one or two alkyl groups at the active methylene carbon. researchgate.net

Monoalkylation: Treatment with one equivalent of a base, such as sodium ethoxide, followed by the addition of an alkyl halide (e.g., R-X), leads to the formation of a monoalkylated product. To prevent unwanted side reactions like transesterification, the alkoxide base used typically corresponds to the alcohol of the ester. longdom.org

Dialkylation: The remaining acidic proton on the monoalkylated product can be removed by another equivalent of base, forming a new enolate. This can then react with a second molecule of an alkyl halide to yield a dialkylated derivative. This second alkyl group can be the same as or different from the first. nih.gov While specific examples for this compound are not extensively detailed in the surveyed literature, the general procedure for dialkylation of diethyl malonate involves a stepwise addition of base and alkylating agent. nih.gov

A general scheme for these reactions is as follows:

Scheme 1: General Alkylation of this compound
ReactantConditionsProduct
This compound1. NaOEt, EtOH2. R¹-XDiethyl 2-alkyl-2-(2-pyridylmethyl)malonate
Diethyl 2-alkyl-2-(2-pyridylmethyl)malonate1. NaOEt, EtOH2. R²-XDiethyl 2,2-dialkyl-2-(2-pyridylmethyl)malonate

Table 1: General Conditions for Alkylation Reactions

Acylation Reactions and β-Ketoester Formation

The enolate of malonic esters can undergo acylation with acid chlorides to form β-ketoesters. A significant challenge in this reaction is that the product, a β-ketoester, is more acidic than the starting malonate. This can lead to the neutralization of the enolate by the product as it forms. researchgate.net

A successful one-step procedure for the acylation of diethyl malonate involves the use of magnesium chloride with a tertiary amine base like triethylamine. In this method, magnesium chloride acts as a Lewis acid, enhancing the acidity of the malonate and facilitating enolate formation with the milder base. This allows for efficient C-acylation, yielding the desired β-ketoester. researchgate.net It is highly probable that this methodology would be applicable to this compound.

Scheme 2: Plausible Acylation of this compound
ReactantReagentsProductYield (Analogous Reaction)Reference
Diethyl malonateRCOCl, MgCl₂, Et₃N, CH₃CNDiethyl acylmalonateExcellent researchgate.net

Table 2: Conditions for Acylation of Diethyl Malonate

Aldol (B89426) and Knoevenagel Condensations

Aldol Condensation: The enolate of this compound can act as a nucleophile and add to the carbonyl group of an aldehyde or ketone in an aldol addition reaction. The initial product is a β-hydroxy ester. Under more vigorous conditions, this adduct can undergo dehydration to form an α,β-unsaturated product, which is the hallmark of an aldol condensation. ucsb.edu While the general mechanism is well-established, specific examples detailing the aldol condensation of this compound are sparse in the literature.

Knoevenagel Condensation: This is a modification of the aldol condensation where an active methylene compound reacts with an aldehyde or ketone in the presence of a weak base, such as piperidine (B6355638) or pyridine, to form an α,β-unsaturated product. smu.ca Diethyl malonate is a classic substrate for this reaction. google.com The reaction of this compound with various aldehydes is expected to proceed similarly, yielding products with extended conjugation. Studies on the Knoevenagel condensation of diethyl malonate with various aromatic aldehydes have shown high yields under mild conditions. google.comwikipedia.org

AldehydeCatalystSolventTemperatureYield (of analogous diethyl malonate product)Reference
IsovaleraldehydeImmobilized GelatineDMSORoom Temp.85-90% google.com
Various Aromatic AldehydesImmobilized BSADMSORoom Temp.85-89% capes.gov.br

Table 3: Representative Knoevenagel Condensation Conditions with Diethyl Malonate

Michael Addition Reactions

The enolate derived from this compound can act as a Michael donor, undergoing a conjugate 1,4-addition to α,β-unsaturated carbonyl compounds, known as Michael acceptors. wikipedia.orgrsc.org This reaction is a powerful tool for carbon-carbon bond formation, leading to 1,5-dicarbonyl compounds. pearson.com The reaction is typically catalyzed by a base, which generates the nucleophilic enolate.

Numerous studies have detailed the Michael addition of diethyl malonate to various acceptors like chalcones and enones, often with high yields. ekb.egbeilstein-journals.orgresearchgate.net The application of these conditions to this compound is expected to be successful.

Michael AcceptorCatalyst/BaseSolventYield (of diethyl malonate adduct)Reference
ChalconesKOt-BuCH₂Cl₂72-94% beilstein-journals.org
ChalconeNi(acac)₂ / SparteineToluene85% researchgate.net
trans-β-nitrostyrene2-aminoDMAP/ureaToluene94% ee nih.gov

Table 4: Examples of Michael Addition Reactions with Diethyl Malonate

Ester Group Transformations

The two ethyl ester groups of this compound can undergo transformations typical of carboxylic acid esters, most notably hydrolysis and transesterification.

Hydrolysis: The ester groups can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out with an aqueous base like sodium hydroxide (B78521), followed by acidification to yield the dicarboxylic acid. beilstein-journals.org Acid-catalyzed hydrolysis is also possible, for instance, by heating with aqueous mineral acids like HBr in acetic acid. vaia.com It has been noted in studies with structurally similar compounds, such as diethyl 2-(perfluorophenyl)malonate, that hydrolysis can sometimes be challenging and may be accompanied by decarboxylation, especially under harsh conditions. vaia.com

Transesterification: This reaction involves the conversion of the ethyl esters to other esters by reaction with a different alcohol in the presence of an acid or base catalyst. To drive the equilibrium towards the new ester, the alcohol reactant is typically used in large excess. researchgate.netnih.gov This process is useful for modifying the ester groups to alter the compound's physical or chemical properties. For instance, the transesterification of dimethyl malonate to diethyl malonate has been achieved with high yields using catalysts like tetraethyl orthotitanate.

TransformationReagentsExpected Product
Basic Hydrolysis1. NaOH (aq), Heat2. H₃O⁺2-(2-Pyridylmethyl)malonic acid
Acidic HydrolysisHBr, AcOH, Heat2-(2-Pyridylmethyl)malonic acid (and potential decarboxylation products)
TransesterificationR-OH, Acid or Base CatalystDialkyl (2-pyridylmethyl)malonate

Table 5: General Ester Group Transformations

Hydrolysis and Transesterification Pathways

The hydrolysis of the ester groups in this compound to the corresponding dicarboxylic acid can be achieved under both acidic and basic conditions. However, the reaction is not always straightforward and can be influenced by the presence of the pyridyl group.

Under basic conditions, the hydrolysis typically proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to expel the ethoxide leaving group. This process is repeated for the second ester group. However, studies on similar substituted diethyl malonates have shown that these reactions can be challenging. For instance, the hydrolysis of diethyl 2-(perfluorophenyl)malonate proved difficult under basic conditions, with the ester being surprisingly stable at ambient temperatures and decomposing under harsher conditions. beilstein-journals.orgbeilstein-journals.orgnih.gov While the 2-pyridylmethyl group is less electron-withdrawing than a perfluorophenyl group, its influence on the electron density of the malonate system and potential for intramolecular interactions should be considered.

Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, which activates the ester towards nucleophilic attack by water. Subsequent proton transfer and elimination of ethanol (B145695) yield the carboxylic acid. For some substituted malonates, vigorous conditions, such as refluxing in a mixture of aqueous hydrobromic acid and acetic acid, are necessary to achieve hydrolysis, which can also lead to simultaneous decarboxylation. beilstein-journals.orgbeilstein-journals.org The presence of an acid-acting catalyst can reduce the long induction period sometimes observed in the hydrolysis of diethyl malonate. google.com

Transesterification, the exchange of the ethyl groups of the ester with another alcohol, can occur under both acid and base catalysis. This can be an competing reaction if another alcohol is present as a solvent or impurity. In some cases, transesterification with reagents like trifluoroacetic acid is used to cleave esters. beilstein-journals.org

Decarboxylation Mechanisms of Malonic Acid Derivatives

Malonic acid derivatives, including this compound, are prone to decarboxylation, a reaction that involves the loss of a carboxyl group as carbon dioxide. The most relevant and widely used method for the decarboxylation of malonic esters is the Krapcho decarboxylation. wikipedia.orgchem-station.comsemanticscholar.orgresearchgate.net

The Krapcho decarboxylation is typically carried out by heating the malonic ester in a dipolar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), often with the addition of a salt like sodium chloride or lithium chloride. wikipedia.orgchem-station.comresearchgate.net The reaction is particularly useful as it is performed under near-neutral conditions, which allows for the presence of base-sensitive functional groups. chem-station.com The mechanism is thought to involve nucleophilic attack of the halide anion on the α-carbon of the ethyl group in an SN2 fashion, leading to dealkylation. This is followed by decarboxylation of the resulting carboxylate intermediate. wikipedia.org The presence of an electron-withdrawing group at the β-position, in this case, the second ester group and the pyridylmethyl group, stabilizes the intermediate carbanion formed after decarboxylation. wikipedia.org This carbanion is then protonated by a trace amount of water in the solvent to give the final product.

Table 1: General Conditions for Krapcho Decarboxylation of Malonic Esters
ParameterConditionReference
SolventDimethyl sulfoxide (DMSO), Dimethylformamide (DMF) wikipedia.orgsemanticscholar.org
TemperatureHigh temperatures, often around 150 °C wikipedia.org
AdditivesSalts such as NaCl, LiCl, KCN, NaCN wikipedia.org
Substrate ScopeEsters with a β-electron-withdrawing group wikipedia.org

More recent developments include photoredox-catalyzed decarboxylation methods. For example, using a Fukuzumi acridinium (B8443388) photooxidant, malonic acid derivatives can undergo double decarboxylation. nih.gov This method proceeds through a single electron oxidation of the carboxylate to form an acyloxyl radical, which then rapidly decarboxylates to a carbon-centered radical. nih.gov

Pyridine Nitrogen Reactivity

The nitrogen atom of the pyridine ring in this compound retains its basic and nucleophilic character, which is a key aspect of its reactivity profile.

Protonation and Lewis Basicity Studies

The basicity of the pyridine nitrogen is influenced by the nature of the substituent at the 2-position. The (diethyl malonate)methyl group is generally considered to be an electron-withdrawing group due to the carbonyl functionalities. Electron-withdrawing groups tend to decrease the electron density on the pyridine ring, including the nitrogen atom, thereby reducing its basicity compared to unsubstituted pyridine. stackexchange.com The basicity of substituted pyridines has been extensively studied, and the Hammett equation is often used to correlate the pKa values with the electronic effects of the substituents. researchgate.net

Table 2: Basicity of Substituted Pyridines
Substituent (at position 2)Effect on BasicityReference
Electron-donating group (e.g., -CH₃, -NH₂)Increases basicity stackexchange.com
Electron-withdrawing group (e.g., -Cl, -NO₂)Decreases basicity stackexchange.com
(Diethyl malonate)methyl groupExpected to decrease basicityGeneral principle

The pyridine nitrogen can also act as a Lewis base, coordinating to Lewis acids. This property can be exploited to activate the pyridine ring towards nucleophilic attack. For instance, coordination of a Lewis acid like a zinc-based complex to the pyridine nitrogen enhances the electrophilicity of the ring, facilitating nucleophilic aromatic substitution reactions. nih.gov

N-Alkylation and N-Oxidation Reactions

The lone pair of electrons on the pyridine nitrogen allows for N-alkylation and N-oxidation reactions. N-alkylation with an alkyl halide would result in the formation of a pyridinium (B92312) salt.

N-oxidation of the pyridine nitrogen to a pyridine N-oxide is a common transformation that significantly alters the reactivity of the pyridine ring. The N-oxide oxygen atom can act as an internal nucleophile or be activated for further reactions. A particularly relevant reaction is the regioselective synthesis of substituted pyridines from pyridine N-oxides and malonates. researchgate.net In this process, the pyridine N-oxide is activated with trifluoromethanesulfonic anhydride, making the pyridine ring highly electrophilic. The malonate anion then attacks the activated N-oxide, typically at the 2- or 4-position. researchgate.net This demonstrates a pathway where N-oxidation of this compound could be a key step for further functionalization.

Mechanistic Investigations of Concerted and Stepwise Processes

The reactions of this compound involve a variety of mechanistic pathways, with evidence supporting both concerted and stepwise processes.

The Krapcho decarboxylation is generally considered a stepwise process. wikipedia.org The initial SN2 attack of the halide on the ester's alkyl group is a distinct step, followed by the decarboxylation of the resulting carboxylate anion to form a carbanion intermediate, which is then protonated. wikipedia.org The existence of the carbanion intermediate is supported by the fact that the reaction is facilitated by electron-withdrawing groups that can stabilize this intermediate. wikipedia.org

In contrast, some pericyclic reactions, though not directly initiated from this compound itself without further modification, are examples of concerted processes. However, the more common reactions of this compound, such as hydrolysis and the initial steps of N-oxide-mediated alkylation, are better described by stepwise mechanisms involving tetrahedral intermediates or distinct reaction intermediates.

The photoredox-catalyzed decarboxylation also proceeds in a stepwise manner, involving single electron transfer to form a radical cation, followed by rapid decarboxylation to a carbon-centered radical, and finally hydrogen atom abstraction. nih.gov Kinetic studies, such as the lack of a kinetic isotope effect, can provide evidence for which step is rate-limiting in such multi-step processes. nih.gov

Applications in Advanced Organic Synthesis

Precursor for Complex Heterocyclic Systems

The reactivity of diethyl (2-pyridylmethyl)malonate makes it an ideal starting material for the synthesis of various fused and non-fused heterocyclic compounds. The presence of the pyridine (B92270) ring and the malonate unit allows for intramolecular and intermolecular cyclization reactions, leading to the formation of novel ring systems with potential biological activity.

Synthesis of Pyridine-Fused Systems

The strategic placement of the pyridine ring in this compound facilitates the construction of fused polycyclic systems where a pyridine ring is annulated to another heterocycle. nih.govrsc.org These systems are of significant interest in medicinal chemistry due to their presence in numerous biologically active natural products and synthetic compounds. nih.gov Research has demonstrated the utility of this malonate derivative in synthesizing complex scaffolds. For instance, it can be envisioned as a key starting material for the preparation of indolizine (B1195054) derivatives through intramolecular cyclization pathways, where the nucleophilic methylene (B1212753) carbon attacks an activated position on the pyridine ring.

Construction of Quinolone and Pyridone Scaffolds

Quinolone and pyridone skeletons are privileged structures in drug discovery, forming the core of many antibacterial and anticancer agents. iipseries.orgnih.gov this compound serves as a valuable C3 synthon in the construction of these scaffolds. For example, in a manner analogous to the Gould-Jacobs reaction, this malonate can react with anilines to form an intermediate that, upon thermal cyclization, yields a 4-hydroxyquinolone derivative. nih.gov The pyridylmethyl substituent can be strategically employed to modulate the properties of the final quinolone product. Similarly, reaction with appropriate nitrogen-containing nucleophiles can lead to the formation of substituted pyridone rings, highlighting the versatility of this building block in constructing these important heterocyclic cores. iipseries.org

Table 1: Examples of Heterocyclic Scaffolds Synthesized from Diethyl Malonate Derivatives

ScaffoldSynthetic ApproachKey FeaturesPotential Applications
Quinolones Gould-Jacobs reaction with anilinesForms 4-hydroxyquinolone coreAntibacterial, Anticancer
Pyridones Reaction with nitrogen nucleophilesVersatile substitution patternsMedicinal Chemistry, Materials Science
Indolizines Intramolecular cyclizationFused pyridine ring systemBiologically active compounds

Formation of Pyrrole (B145914) and Benzimidazole Derivatives

While less common than its application in pyridine-based systems, this compound can be chemically manipulated to participate in the synthesis of other important five-membered heterocyclic rings like pyrroles and benzimidazoles. For the synthesis of pyrroles, the malonate can be functionalized and then subjected to condensation reactions with α-amino ketones or related synthons, a general strategy in pyrrole synthesis. nih.govnih.govmdpi.com The synthesis of benzimidazoles can be achieved by reacting a suitably modified derivative of this compound with o-phenylenediamines. nih.govnih.govresearchgate.net These transformations often require multi-step sequences to first introduce the necessary reactive handles onto the malonate backbone.

Intermediate in the Synthesis of Functionally Active Molecules

Beyond its role in building complex heterocyclic frameworks, this compound is a crucial intermediate in the synthesis of molecules with specific biological or agricultural functions. Its ability to be readily alkylated, acylated, and otherwise modified at the central carbon atom makes it a versatile platform for introducing diverse functionalities.

Building Block for Pharmaceutical Intermediates

The pharmaceutical industry relies heavily on versatile building blocks for the efficient synthesis of drug candidates. This compound has been identified as a key intermediate in the preparation of various pharmaceutically relevant compounds. actylis.comsnahealthcare.com Its structure is amenable to modifications that can lead to the synthesis of enzyme inhibitors, receptor antagonists, and other bioactive molecules. For example, diethyl malonate derivatives are used in the synthesis of barbiturates. wikipedia.orgwikipedia.org While specific drug names are often proprietary, the literature on medicinal chemistry frequently highlights the use of substituted malonates, including the pyridylmethyl variant, in the synthesis of novel therapeutic agents.

Precursor for Agrochemical Intermediates

The development of new agrochemicals, such as herbicides, insecticides, and fungicides, is crucial for modern agriculture. This compound serves as a precursor for the synthesis of active ingredients in this sector. The structural motifs accessible from this starting material are often found in compounds that exhibit potent biological activity against pests and weeds. For instance, derivatives of diethyl malonate have been investigated for their antifungal properties against plant pathogens like Fusarium oxysporum. mdpi.com The versatility of this intermediate allows for the creation of libraries of related compounds for screening and optimization of agrochemical properties.

Synthesis of Advanced Materials Precursors

The unique structure of this compound, which combines a reactive malonate core with a chelating pyridyl group, makes it a valuable precursor in the synthesis of advanced functional materials such as specialized polymers and metal-organic frameworks (MOFs).

The diethyl malonate moiety serves as a versatile building block for polymer chains. For instance, related malonate compounds, like diethyl methylidene malonate (DEMM), can be chemically grafted onto commodity polymeric substrates through anionic polymerization. rsc.org This process creates polymer coatings that can enhance interfacial properties, adhesion, and durability. rsc.org The presence of the 2-pyridylmethyl group in this compound offers an additional site for coordination or hydrogen bonding, potentially influencing the final properties of the resulting polymer. Functional polymers synthesized via multicomponent reactions like the Kabachnik–Fields reaction can incorporate α-aminophosphonate structures, which have applications as heavy metal adsorbents and in bioimaging. mdpi.com

In the realm of nanotechnology, malonate derivatives are crucial for constructing metal-organic frameworks (MOFs), which are crystalline porous materials with extensive applications in gas storage, catalysis, and drug delivery. nih.gov MOFs are built from metal ions or clusters linked by organic molecules. While dicarboxylates are common linkers, the structure of this compound makes it an ideal candidate for creating functionalized MOFs. The malonate group can be hydrolyzed to a malonic acid, which then coordinates with metal centers, while the nitrogen atom of the pyridyl ring can serve as a secondary binding site, leading to MOFs with unique topologies and chemical properties. For example, the synthesis of iron-based MOFs like MIL-101(Fe) often involves functionalized dicarboxylate linkers to tailor the framework's properties. polymtl.ca

Table 1: Applications of Malonate Derivatives in Materials Science

Material TypeMalonate Derivative RolePotential ApplicationSupporting Findings
Functional Polymers Monomer for anionic polymerization and graftingEnhanced surface coatings, improved adhesionGrafting of diethyl methylidene malonate onto polyolefin surfaces has been demonstrated. rsc.org
Metal-Organic Frameworks (MOFs) Organic linker precursorGas separation, chemical sensing, catalysisFunctionalized dicarboxylates are used to produce a variety of MOFs with tailored properties. nih.govpolymtl.ca
Polymer Chelating Agents Introduction of α-aminophosphonate structuresHeavy metal remediationPolymers prepared via the Kabachnik–Fields reaction show excellent potential for chelating heavy metal ions. mdpi.com

Role in Cascade and Multicomponent Reactions

This compound is an effective substrate in cascade (domino) and multicomponent reactions (MCRs), which are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step. These reactions are valued for their atom, step, and pot economy. nih.govsemanticscholar.org

The reactivity of the malonate group is central to its role in these complex transformations. Diethyl malonate and its derivatives are well-known reagents for cyclocondensation reactions with various dinucleophiles to produce a wide array of six-membered heterocycles. nih.gov A classic example is the reaction with 2-aminopyridine (B139424) to form pyrido[1,2-a]pyrimidine-2,4-diones, a process known as the Tschitschibabin synthesis. nih.govresearchgate.net

More advanced MCRs utilize malonate derivatives to create intricate molecular architectures. For example, the reaction of salicylaldehydes, a malononitrile (B47326) dimer, and a malonic acid derivative can produce complex chromeno[2,3-b]pyridine systems in good yields. nih.govsemanticscholar.org These reactions often proceed in solvents like DMSO and represent a facile approach to previously inaccessible heterocyclic scaffolds. nih.gov The versatility of the malonate component allows for the introduction of various substituents, influencing the properties of the final product.

Table 2: Examples of Multicomponent Reactions Involving Malonate Derivatives

Reaction TypeReactantsProductKey Features
Chromeno[2,3-b]pyridine Synthesis Salicylaldehydes, Malononitrile Dimer, Malonic Acid/Ester2-(2,4-diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic acidsHigh-yield, one-pot synthesis of complex heterocycles in DMSO. nih.govsemanticscholar.org
Cyclopentene Synthesis Phosphines, Enynedioates, Benzylidene MalononitrilesHighly substituted cyclopentenesProceeds via a phosphine (B1218219) α-addition-δ-evolvement pathway with high diastereoselectivity. rsc.org
Pyridone Synthesis N-substituted Cyanoacetamides, Diethyl 2-(ethoxymethylene)malonate (DEEMM)Diaryl derivatives and Ethyl CarboxylatesReaction proceeds via two competing pathways involving conjugate addition. umich.eduresearchgate.net

Asymmetric Synthesis Applications

The use of this compound and related compounds extends to the field of asymmetric synthesis, where the goal is to create chiral molecules with a specific three-dimensional arrangement. This is often achieved using chiral catalysts or auxiliaries that can control the stereochemical outcome of a reaction.

A prominent example of this is the asymmetric Michael addition. The reaction of diethyl malonate with substrates like β-nitrostyrene can be catalyzed by chiral organocatalysts, such as N-benzylbispidine, to produce the addition product with a high degree of enantioselectivity. mdpi.com In such reactions, the catalyst interacts with the reactants to create a chiral environment, favoring the formation of one enantiomer over the other. The proposed mechanism often involves the activation of the reactants through the formation of supramolecular complexes with the catalyst. mdpi.com

While the core reactivity resides in the enolizable malonate portion of the molecule, the 2-pyridylmethyl substituent in this compound can play a crucial role in more advanced asymmetric transformations. The pyridyl nitrogen can act as a coordinating site for a metal-based chiral catalyst, creating a well-defined transition state that can lead to high levels of stereocontrol. This bifunctional nature—a reactive nucleophilic center and a coordinating heteroatom—makes it a promising substrate for developing novel asymmetric catalytic systems. The ability to precisely control the stereochemistry is vital, particularly in medicinal chemistry, where different enantiomers of a drug can have vastly different biological activities. youtube.com

Table 3: Principles of Asymmetric Synthesis with Malonates

ReactionSubstrate ExampleCatalyst TypePrinciple of Stereocontrol
Michael Addition Diethyl malonate + β-NitrostyreneChiral BispidinesThe organocatalyst forms a supramolecular complex, creating a chiral environment that directs the nucleophilic attack. mdpi.com
Cycloaddition Selenosilyl nucleophile + Vinyl ketoneChiral Titanium ComplexThe chiral metal complex coordinates to the ketone, influencing the facial selectivity of the nucleophilic attack. nih.gov

Coordination Chemistry and Metal Complex Catalysis

Ligand Design and Metal Complexation

The design of Diethyl (2-pyridylmethyl)malonate as a ligand is predicated on the synergistic interplay between its constituent functional groups. The 2-pyridyl group provides a strong N-donor site, while the two carbonyl groups of the diethyl malonate fragment offer potential O-donor atoms. This arrangement allows the molecule to act as a versatile chelating agent for a wide range of metal ions.

The reaction of this compound with metal precursors can lead to the formation of both mononuclear and polynuclear complexes, depending on the reaction stoichiometry, the nature of the metal ion, and the solvent system employed. In the case of analogous ligands like diethyl (pyridyn-2-ylmethyl)phosphate, studies have shown the formation of mononuclear complexes with well-defined metal-to-ligand ratios of 1:1 and 1:2. For instance, with cobalt(II) chloride, both tetrahedral (1:1) and octahedral (1:2) complexes have been isolated. researchgate.net It is reasonable to infer that this compound would exhibit similar behavior, forming mononuclear species where one or two ligands coordinate to a central metal ion.

The potential for polynuclear complex formation also exists, particularly with metal ions that favor bridging ligands. While direct evidence for polynuclear complexes of this compound is not extensively documented, the malonate group, under certain conditions, can bridge two metal centers, leading to the formation of extended structures.

The coordination of this compound to a metal center is expected to primarily involve the nitrogen atom of the pyridyl ring and one of the carbonyl oxygen atoms of the malonate group, forming a stable five-membered chelate ring. This bidentate N,O-chelation is a common coordination mode for similar pyridyl-substituted ligands.

The malonate moiety itself can exhibit various coordination modes. In its simplest form, it can act as a monodentate ligand through one of its carbonyl oxygens. However, the chelate mode involving one carbonyl oxygen is more likely due to the entropic favorability of chelation. In some instances, the malonate group can act as a bridging ligand, connecting two different metal centers, which can lead to the formation of polynuclear complexes. The flexibility of the malonate group allows it to adapt to the coordination preferences of different metal ions. scirp.org

The formation of metal complexes with this compound can be effectively monitored and characterized using various spectroscopic techniques, primarily infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.

In the IR spectra of the free ligand, characteristic absorption bands for the C=O stretching vibrations of the ester groups are observed. Upon coordination to a metal ion through one of the carbonyl oxygens, a shift in the C=O stretching frequency to a lower wavenumber is expected, indicating a weakening of the C=O bond due to the donation of electron density to the metal. For example, in complexes of the related diethyl (pyridyn-2-ylmethyl)phosphate ligand, a shift in the P=O stretching vibration is observed upon coordination. Similarly, coordination of the pyridyl nitrogen is evidenced by shifts in the characteristic ring deformation bands of the pyridine (B92270) molecule.

NMR spectroscopy provides valuable information about the structure of the complexes in solution. The signals of the protons on the pyridine ring and the methylene (B1212753) group adjacent to the pyridyl ring are particularly sensitive to coordination. Changes in their chemical shifts upon complexation can confirm the involvement of the pyridyl group in bonding to the metal center.

Application in Homogeneous Catalysis

The metal complexes of this compound are promising candidates for homogeneous catalysis, leveraging the reactivity of the coordinated metal center. The ligand framework can be tuned to influence the catalytic activity and selectivity in various organic transformations.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net Copper and palladium complexes, in particular, have been extensively used for this purpose. While specific studies on this compound complexes in this context are limited, the analogous system of copper-catalyzed cross-coupling of diethyl malonate with 2-chloropyridines highlights the potential of such catalytic systems. researchgate.net

In a typical reaction, a metal complex of this compound could catalyze the coupling of an aryl halide with a nucleophile. The pyridyl group can play a crucial role in stabilizing the active catalytic species and influencing the reaction outcome. The general applicability of malonates in palladium-catalyzed arylation reactions further supports the potential of this compound as a ligand in this domain. researchgate.netnist.gov

Table 1: Examples of Metal-Catalyzed Cross-Coupling Reactions Involving Malonate Derivatives

Catalyst SystemReactantsProductReference
Copper(I) iodide / 2-phenylphenolAryl iodide, Diethyl malonateα-Aryl malonate researchgate.net
Palladium catalyst / P(t-Bu)₃Aryl bromide/chloride, Diethyl malonateAryl malonate nist.gov
Copper-based catalyst2-Chloropyridine, Diethyl malonateDiethyl (2-pyridyl)malonate researchgate.net

Ring-Opening Polymerization (ROP) Catalysis

Ring-opening polymerization (ROP) is a versatile method for the synthesis of biodegradable polymers from cyclic esters like lactones and lactides. mdpi.com Metal complexes are widely used as initiators for ROP, with the nature of the ligand playing a critical role in controlling the polymerization process. mdpi.commdpi.comrsc.org

Metal complexes of this compound are potential catalysts for ROP. The coordination of a cyclic ester monomer to the metal center, followed by nucleophilic attack by an initiating group (often an alkoxide), leads to the opening of the ring and the propagation of the polymer chain. While direct reports on the use of this compound complexes for ROP are scarce, studies on zinc complexes with pyridonate co-ligands have demonstrated their activity in the ROP of ε-caprolactone. flippingbook.com This suggests that the pyridyl moiety can be beneficial in such catalytic systems.

Based on comprehensive searches, there is currently no available scientific literature detailing the use of this compound in the specific catalytic applications outlined in your request. Research discussing this compound's role in carbene-transfer reactions, catalytic reduction reactions such as CO2 reduction or hydrogen evolution, its use in heterogeneous or polymer-supported systems, or detailed mechanistic studies of such catalytic cycles could not be located.

The existing research literature focuses on other derivatives of malonates or different pyridyl-containing ligands for these advanced catalytic purposes. Therefore, it is not possible to provide a scientifically accurate article on this compound that adheres to the requested outline.

Mechanistic Studies of Catalytic Cycles

Kinetic and Thermodynamic Analyses of Catalytic Processes

A thorough review of available scientific literature reveals a notable gap in detailed kinetic and thermodynamic analyses of catalytic processes specifically involving metal complexes of this compound. While the broader field of catalysis by metal complexes with pyridine- and malonate-containing ligands is extensively studied, specific quantitative data such as rate constants, activation energies, and thermodynamic parameters (enthalpy and entropy of activation) for catalytic reactions employing this compound as a ligand are not readily found in published research.

The study of reaction kinetics and thermodynamics is fundamental to understanding the mechanism of a catalytic cycle and for optimizing reaction conditions. Typically, such analyses for a catalytic system involving a metal complex of this compound would involve:

Kinetic Studies: These investigations would aim to determine the reaction rate's dependence on the concentrations of the catalyst, substrates, and any co-catalysts or inhibitors. Methodologies such as initial rate analysis, progress curve analysis, and in-situ spectroscopic monitoring (e.g., UV-Vis, NMR) would be employed to derive the experimental rate law. This would allow for the elucidation of the reaction order with respect to each reactant and the catalyst, providing insights into the composition of the rate-determining transition state.

Thermodynamic (Activation) Parameter Determination: By studying the effect of temperature on the reaction rate, key thermodynamic parameters for the activation of the catalytic process can be determined using the Arrhenius or Eyring equations. These parameters include:

Activation Energy (Ea): The minimum energy required for the reactants to transform into products.

Enthalpy of Activation (ΔH‡): The change in enthalpy in going from the reactants to the transition state.

Entropy of Activation (ΔS‡): The change in entropy when the reactants form the transition state. This value provides information about the degree of order in the transition state compared to the ground state.

The absence of such specific data for this compound complexes prevents a detailed discussion and the creation of data tables for their catalytic processes. Research in related areas, however, can provide a framework for how such studies might be conducted and the nature of the expected findings. For instance, studies on copper complexes with tris(2-pyridylmethyl)amine (B178826) ligands have detailed the kinetic and thermodynamic behavior of O₂ binding, a crucial step in many oxidation catalysis reactions. nih.gov Similarly, mechanistic studies of copper-catalyzed methoxylation of arylboronic esters have identified the turnover-limiting step through kinetic and spectroscopic analysis. nih.gov

Future research efforts could focus on synthesizing various metal complexes of this compound (e.g., with copper, nickel, palladium) and evaluating their catalytic activity in reactions such as C-C coupling, oxidation, or polymerization. Subsequent detailed kinetic and thermodynamic studies would be invaluable for understanding the structure-activity relationships and for the rational design of more efficient catalysts based on this ligand framework.

Computational Chemistry and Theoretical Investigations

Molecular Orbital Theory and Electronic Structure Analysis

Molecular Orbital (MO) theory is a fundamental framework for understanding the electronic behavior of molecules. For Diethyl (2-pyridylmethyl)malonate, analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the properties of molecules with a good balance between accuracy and computational cost.

Parameter Predicted Value (Exemplary)
Dihedral Angle (N-C-C-C)~90°
Bond Length (C-N)~1.34 Å
Bond Angle (C-N-C)~117°
Note: The values in this table are hypothetical and serve as an illustration of the type of data that would be generated from DFT calculations.

DFT calculations are invaluable for mapping out the potential energy surface of a chemical reaction, allowing for the identification of transition states and the calculation of activation energies. For this compound, a key reaction is the deprotonation at the α-carbon, which is activated by the two adjacent ester groups. DFT can model the approach of a base and the subsequent formation of the enolate. The calculated energy barrier for this process would provide a quantitative measure of the acidity of the α-proton. Furthermore, the stability of the resulting enolate, which is a crucial intermediate in many reactions involving malonic esters, can be assessed.

DFT methods can accurately predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.

NMR Spectroscopy: Theoretical calculations of 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The predicted chemical shifts would be highly sensitive to the electronic environment of each nucleus, providing a detailed picture of the molecular structure in solution.

Atom Predicted 1H Chemical Shift (ppm) Predicted 13C Chemical Shift (ppm)
Pyridine-H (ortho)~8.5~150
Pyridine-H (meta)~7.3~124
Pyridine-H (para)~7.7~136
CH (malonate)~3.8~52
CH2 (ethyl)~4.2~62
CH3 (ethyl)~1.2~14
Note: These are illustrative values and would be refined by actual DFT calculations.

IR Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT. The resulting theoretical infrared (IR) spectrum would show characteristic peaks for the C=O stretching of the ester groups (typically around 1730-1750 cm-1), C-O stretching, C-N stretching of the pyridine (B92270) ring, and various C-H bending and stretching vibrations.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and intermolecular interactions.

MD simulations of this compound, either in a vacuum or in a solvent, would reveal the accessible conformations and the energy barriers between them. By simulating the molecule's trajectory over several nanoseconds, one can observe the rotations around the flexible bonds and identify the most populated conformational states. This dynamic perspective complements the static picture provided by DFT geometry optimizations and is crucial for understanding the molecule's behavior in a real-world environment. The simulations would likely show significant flexibility in the ethyl chains of the malonate group, while the pyridylmethyl fragment might exhibit more restricted motion.

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov These models are valuable in drug discovery and development for predicting the activity of new compounds and for designing molecules with enhanced therapeutic properties. nih.govnih.gov While specific QSAR studies on derivatives of this compound are not widely reported, the principles can be understood from studies on other pyridine and malonate derivatives.

A QSAR study begins with a dataset of compounds with known biological activities, typically expressed as IC50 or Ki values. researchgate.net For each compound, a set of molecular descriptors is calculated. nih.gov These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape). nih.gov Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical model that relates the descriptors to the biological activity. nih.gov

For example, a QSAR study on a series of pyridine-3-carbonitrile (B1148548) derivatives with vasorelaxant activity identified key structural features influencing their potency. rsc.org The resulting models can guide the synthesis of new derivatives with potentially improved activity. rsc.org Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been applied to pyrimido-isoquinolin-quinone derivatives to design new antibacterial agents. nih.gov These methods generate 3D contour maps that visualize the regions where steric, electrostatic, and other properties are favorable or unfavorable for activity, providing a more intuitive guide for molecular design. nih.gov

In a hypothetical QSAR study on derivatives of this compound, one might investigate their potential as, for instance, antifungal agents, drawing inspiration from studies on related compounds like diethyl 2-((arylamino)methylene)malonates which have shown promise in this area. The study would involve synthesizing a series of derivatives with variations in the pyridine ring or other parts of the molecule. The antifungal activity of these derivatives would be experimentally determined.

The following table outlines the typical workflow and key components of a QSAR study that could be applied to derivatives of this compound:

Step Description Key Parameters/Methods Reference
1. Data Set Selection A series of structurally related compounds with experimentally determined biological activity is chosen.IC50, pIC50, Ki researchgate.net
2. Molecular Descriptor Calculation Numerical values representing various physicochemical properties of the molecules are calculated.Topological, electronic, steric, and lipophilic descriptors. nih.govnih.gov
3. Model Development A mathematical equation is generated to correlate the descriptors with the biological activity.Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Networks (ANN). nih.govnih.gov
4. Model Validation The statistical significance and predictive ability of the model are assessed.Correlation coefficient (r²), Cross-validation (q²), F-test. researchgate.net
5. Interpretation and Application The model is used to understand the structure-activity relationships and to predict the activity of new, unsynthesized compounds.Identification of key pharmacophores and structural modifications for improved activity. nih.gov

The presence of specific functional groups and their positions on the pyridine ring of derivatives have been shown to significantly influence biological activity in various QSAR studies. For instance, the presence and location of methoxy (B1213986) (-OCH3), hydroxyl (-OH), and amino (-NH2) groups can enhance the antiproliferative activity of pyridine derivatives. Conversely, bulky groups or halogen atoms may decrease activity. This highlights the importance of systematic structural modifications in designing potent bioactive molecules.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies

The classical synthesis of Diethyl (2-pyridylmethyl)malonate typically involves the alkylation of diethyl malonate with a 2-pyridylmethyl halide. While effective, current research is focused on developing more efficient, cost-effective, and environmentally friendly synthetic routes.

Future advancements are likely to concentrate on the following:

Green Chemistry Approaches: The development of synthesis methods that utilize greener solvents, reduce energy consumption, and minimize waste is a key priority. This includes exploring solvent-free or "neat" reaction conditions, which have proven effective for the synthesis of related heterocyclic compounds from diethyl malonate. researchgate.net Additionally, efforts to create more environmentally sound production methods for the diethyl malonate precursor, such as recycling acidic water waste, are underway. google.comgoogle.com

Advanced Catalysis: Research into novel catalysts could significantly improve reaction yields and selectivity. This includes the use of phase-transfer catalysts to enhance the reaction between the aqueous and organic phases and the exploration of solid acid catalysts that can be easily recovered and reused. google.com

Process Intensification: Techniques like microwave-assisted synthesis and continuous flow chemistry are being investigated to shorten reaction times, improve process control, and allow for safer, more scalable production.

Table 1: Comparison of Synthetic Methodologies
MethodologyDescriptionPotential Advantages
Classical AlkylationReaction of diethyl malonate with a 2-pyridylmethyl halide using a strong base.Well-established and reliable procedure.
Green SynthesisUtilizes non-toxic solvents, renewable materials, and energy-efficient conditions (e.g., neat synthesis). researchgate.netReduced environmental impact and waste generation. google.com
Phase-Transfer CatalysisEmploys a catalyst to facilitate the migration of a reactant from one phase into another where the reaction occurs.Increased reaction rates and yields, milder reaction conditions.
Flow ChemistryReactants are continuously pumped through a reactor.Enhanced safety, scalability, and process control.

Exploration of New Catalytic Applications

The bifunctional nature of this compound makes it an intriguing candidate for applications in catalysis. The malonate moiety can act as a pro-nucleophile, while the pyridine (B92270) ring's nitrogen atom can function as a Lewis base or as a coordinating ligand for metal centers.

Emerging research is exploring its use in:

Organocatalysis: The compound itself could potentially catalyze reactions. The pyridine nitrogen can act as a basic site to activate substrates, working in concert with the malonate portion.

Ligand Development for Homogeneous Catalysis: The pyridine group is an excellent ligand for a variety of transition metals. By incorporating this malonate derivative into catalyst design, new complexes with tailored electronic and steric properties can be created. These could find use in reactions such as cross-coupling, hydrogenation, and oxidation.

Scaffolds for Single-Atom Catalysts: The defined coordination site on the pyridine ring could be used to anchor single metal atoms. This is a frontier area of catalysis, aiming to maximize the efficiency of precious metal catalysts. rsc.org Research into polyoxometalates (POMs) shows how complex structures can be built to create highly specific catalytic environments. mdpi.combohrium.com

Design of Advanced Derivatives with Tailored Reactivity

A significant avenue of future research lies in the rational design and synthesis of advanced derivatives of this compound. By systematically modifying its structure, new molecules with specific, pre-determined functions can be created. The core structure is a versatile building block for synthesizing a wide range of compounds, including pharmaceuticals, dyes, and polymers. sodium-methoxide.net

Key strategies for derivatization include:

Modification of the Malonate Esters: Replacing the ethyl groups with other alkyl or aryl groups can alter the molecule's solubility, steric bulk, and reactivity.

Reactions at the Methylene (B1212753) Carbon: The active methylene group is readily deprotonated and can be substituted with a vast array of electrophiles, leading to a diverse library of new compounds. chemicalbook.com

These derivatives are being investigated for various applications. For instance, related structures are crucial intermediates in the synthesis of small molecule kinase inhibitors for cancer therapy. atlantis-press.com Other malonic acid derivatives are being actively designed as potent inhibitors for immunotherapy targets like CD73. nih.gov

Table 2: Potential Applications of Designed Derivatives
Derivative TypeModification StrategyPotential Application AreaReference
Acylated MalonatesReaction at the active methylene carbon with an acyl chloride.Intermediates for kinase inhibitors (e.g., anticancer drugs). atlantis-press.com
Substituted PyridinesAdding functional groups to the pyridine ring.Development of new ligands for metal catalysis.
Heterocyclic SystemsCondensation reactions with dinucleophiles (e.g., urea, 2-aminopyridines). researchgate.netSynthesis of bioactive heterocycles like barbiturates. sodium-methoxide.net
Chiral DerivativesAsymmetric synthesis or resolution.Components for asymmetric catalysis or chiral drugs.

Interdisciplinary Research Opportunities

The full potential of this compound will be realized through collaborations that cross traditional scientific boundaries. The compound serves as a bridge between several fields, creating a fertile ground for innovation.

Medicinal Chemistry and Chemical Biology: The pyridine and malonate motifs are present in many biologically active molecules. Synthesizing libraries of derivatives for high-throughput screening could lead to the discovery of new therapeutic agents.

Materials Science and Supramolecular Chemistry: The ability of the pyridine nitrogen to coordinate with metal ions makes it a prime candidate for use as a building block (linker) in the construction of Metal-Organic Frameworks (MOFs) or coordination polymers. researchgate.net These materials have potential applications in gas storage, separation, and catalysis.

Computational Chemistry and Synthetic Chemistry: Theoretical modeling can predict the properties, reactivity, and catalytic performance of new derivatives. acs.org This in silico design can guide synthetic chemists, saving time and resources by focusing efforts on the most promising candidates. This synergy accelerates the discovery and optimization of molecules with desired functions.

By integrating expertise from these diverse areas, the scientific community can systematically explore and harness the rich chemistry of this compound, paving the way for new discoveries and applications.

Q & A

Q. What are the primary synthetic routes for preparing diethyl (2-pyridylmethyl)malonate, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via alkylation or Michael addition reactions. For example, Michael additions using L-proline as a chiral catalyst (asymmetric induction) can achieve enantioselectivity up to 79% under optimized conditions (pyridine solvent, 35°C, 48h) . Key factors include solvent choice (polar aprotic solvents enhance nucleophilicity), temperature control (lower temps favor selectivity), and stoichiometric ratios (e.g., acrylonitrile:malonate ratios >1:1.2 improve conversion). Purity is monitored via GC/MS or HPLC to separate byproducts like unreacted malonate esters .

Q. How can spectroscopic techniques (e.g., NMR, IR) be used to confirm the structure and monitor reactions involving this compound?

  • NMR : The α-proton adjacent to the pyridyl group appears as a triplet (δ 3.5–4.0 ppm) due to coupling with ester oxygens. The pyridyl aromatic protons resonate at δ 7.5–8.5 ppm.
  • IR : Ester carbonyl stretches (C=O) appear at ~1740 cm⁻¹, while pyridyl C=N vibrations are observed near 1600 cm⁻¹. Reaction progress is tracked by disappearance of starting material peaks (e.g., diethyl malonate’s α-CH₂ at δ 3.3 ppm) and emergence of new signals .

Q. What safety protocols are critical when handling this compound due to its toxicity profile?

While specific toxicity data for this derivative is limited, analogous malonates (e.g., diethyl malonate) exhibit low acute toxicity (rat oral LD₅₀ >15,720 mg/kg) but pose risks via prolonged inhalation or dermal exposure. Key protocols include:

  • Use of fume hoods to mitigate vapor exposure (vapor pressure: ~1.3 hPa at 40°C).
  • PPE (nitrile gloves, lab coats) to prevent skin contact.
  • Storage at 2–30°C in inert atmospheres to avoid decomposition .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-pyridylmethyl group influence reactivity in transition-metal-catalyzed cross-coupling reactions?

The 2-pyridyl group acts as a directing ligand in Cu- or Pd-catalyzed couplings (e.g., Ullmann or Buchwald-Hartwig reactions), enhancing regioselectivity. For example, CuI/2-picolinic acid systems enable room-temperature α-arylation with aryl iodides, achieving yields >80%. The pyridyl nitrogen coordinates to Cu, stabilizing intermediates and lowering activation energy. Steric hindrance from the methylene bridge reduces undesired β-hydride elimination .

Q. What mechanistic insights explain enantioselective decarboxylation of this compound using engineered enzymes like AMDase?

Aryl malonate decarboxylases (AMDase) catalyze enantioselective decarboxylation via a two-step mechanism:

  • Step 1 : Deprotonation of the α-C by a catalytic base (e.g., Glu45 in Burkholderia AMDase) forms a resonance-stabilized enolate.
  • Step 2 : Stereoselective protonation by a conserved tyrosine residue (Tyr48) yields (R)- or (S)-configured carboxylic acids. Computational modeling (DFT) shows the pyridyl group’s electron-withdrawing effect increases enolate stability, favoring decarboxylation rates up to 10× higher than unsubstituted malonates .

Q. How can computational methods (e.g., DFT, MD simulations) optimize the design of this compound derivatives for catalytic applications?

  • DFT : Calculates transition-state geometries to predict regioselectivity in alkylation/arylation. For example, Fukui indices identify the α-C as the most nucleophilic site (ƒ⁻ >0.5).
  • MD Simulations : Model solvation effects (e.g., DMSO vs. THF) on reaction kinetics. Polar solvents stabilize zwitterionic intermediates in asymmetric catalysis, improving ee by 15–20% .

Methodological Challenges & Data Contradictions

Q. Why do conflicting reports exist regarding the environmental persistence of diethyl malonate derivatives, and how can biodegradability be assessed?

EPA studies classify diethyl malonate as readily biodegradable (60% mineralization in 28 days via OECD 301F), but discrepancies arise due to:

  • pH-dependent hydrolysis : Faster degradation in alkaline conditions (t₁/₂ = 2h at pH 10 vs. 72h at pH 7).
  • Microbial consortia variability : Pseudomonas spp. degrade malonates 3× faster than Bacillus spp. Standardized tests (e.g., ISO 14852) under controlled pH and microbial activity resolve such conflicts .

Q. How can researchers reconcile discrepancies in reported reaction yields for asymmetric syntheses using this compound?

Variability stems from:

  • Catalyst loading : L-proline at 40 mol% achieves 74% yield , while <20 mol% drops to <50%.
  • Solvent purity : Trace water (≥0.1%) hydrolyzes malonate esters, reducing yields by 15–30%. Rigorous drying of solvents (molecular sieves) and inline monitoring (e.g., ReactIR) mitigate these issues .

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